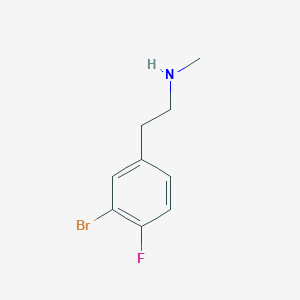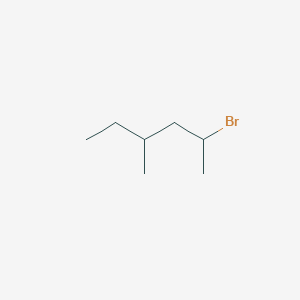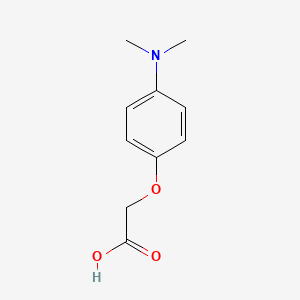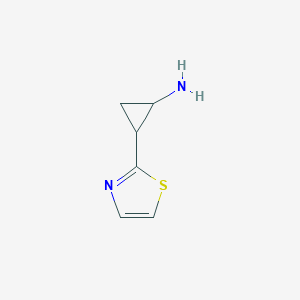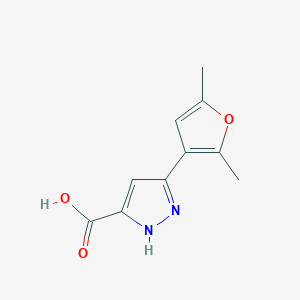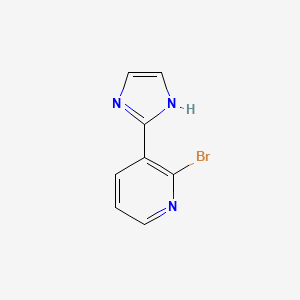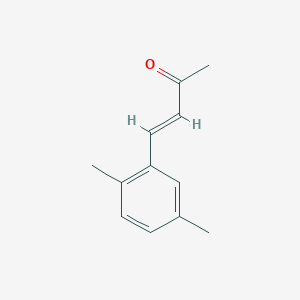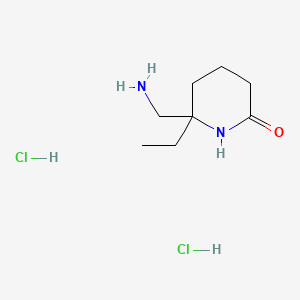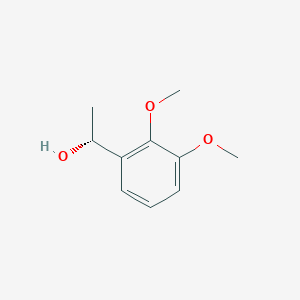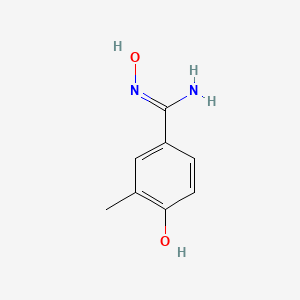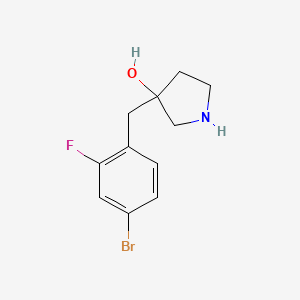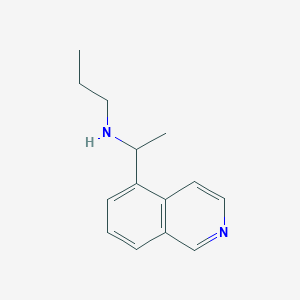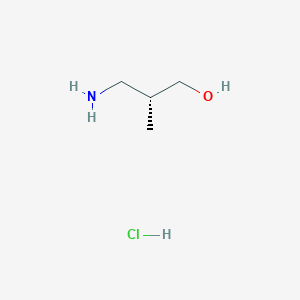
3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine is a heterocyclic compound that features a thiazole ring, a piperidine ring, and an allylamine group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the piperidine ring further enhances the compound’s pharmacological potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the thiazole intermediate.
Formation of the Allylamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Oxo derivatives of the allylamine group.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential anticancer and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share similar structural features.
Piperidine Derivatives: Compounds such as piperidine and 4-methylpiperidine are structurally related.
Uniqueness
3-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)prop-2-en-1-amine is unique due to its combination of a thiazole ring, a piperidine ring, and an allylamine group, which imparts distinct pharmacological properties .
Eigenschaften
Molekularformel |
C12H19N3S |
|---|---|
Molekulargewicht |
237.37 g/mol |
IUPAC-Name |
(E)-3-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H19N3S/c1-10-11(6-5-7-13)16-12(14-10)15-8-3-2-4-9-15/h5-6H,2-4,7-9,13H2,1H3/b6-5+ |
InChI-Schlüssel |
DGSAWHDTMXLUCF-AATRIKPKSA-N |
Isomerische SMILES |
CC1=C(SC(=N1)N2CCCCC2)/C=C/CN |
Kanonische SMILES |
CC1=C(SC(=N1)N2CCCCC2)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


